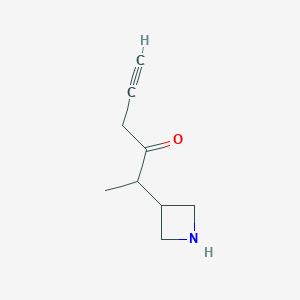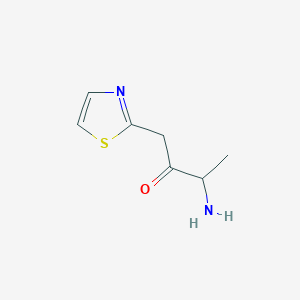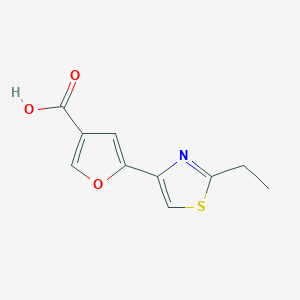
1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine can be synthesized through a series of chemical reactions involving the formation of the triazole ring. One common method involves the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction typically takes place in an aqueous medium, providing a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar “Click” chemistry techniques. The process is optimized for higher efficiency and yield, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different chemical properties and applications.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides .
Applications De Recherche Scientifique
1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase-II enzyme by binding to its active site .
Comparaison Avec Des Composés Similaires
1-Ethyl-1H-1,2,3-triazole: Similar in structure but lacks the methyl group at the 5-position.
5-Methyl-1H-1,2,3-triazole: Similar in structure but lacks the ethyl group at the 1-position.
1-Benzyl-1H-1,2,3-triazole: Contains a benzyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5H10N4 |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1-ethyl-5-methyltriazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-3-9-4(2)5(6)7-8-9/h3,6H2,1-2H3 |
Clé InChI |
YILAJIOQBHIIQH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(N=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)



![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)

![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)



